Methyl b-D-glucuronide sodium salt

Catalog No.
S1482756
CAS No.
58189-74-5
M.F
C7H11NaO7
M. Wt
230.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl b-D-glucuronide sodium salt

CAS Number

58189-74-5

Product Name

Methyl b-D-glucuronide sodium salt

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

Molecular Formula

C7H11NaO7

Molecular Weight

230.15 g/mol

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1

InChI Key

MSQCUKVSFZTPPA-UDGZVUODSA-M

SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]

Methyl β-D-glucuronide sodium salt, also known as 1-O-Methyl-β-D-glucuronic acid sodium salt, is a research compound primarily used for its ability to induce the production of the enzyme β-D-glucuronidase (GUS) in bacteria, particularly Escherichia coli (E. coli) [, ].

Inducing β-D-Glucuronidase Activity

β-D-glucuronidase is an enzyme responsible for breaking down β-glucuronides, a class of molecules with various applications in biological research. When exposed to Methyl β-D-glucuronide sodium salt, E. coli increases its production of β-D-glucuronidase. This induction allows researchers to study the activity and function of the enzyme in greater detail [, ].

Methyl beta-D-glucuronide sodium salt is a chemical compound with the molecular formula C₇H₁₁NaO₇ and a CAS number of 134253-42-2. It is a sodium salt derivative of methyl beta-D-glucuronide, which is a glucuronic acid conjugate. This compound is typically encountered as a white to off-white powder and is soluble in water, making it suitable for various biochemical applications. Methyl beta-D-glucuronide sodium salt plays a significant role in drug metabolism studies and has been utilized in various research settings to investigate the biotransformation of drugs and xenobiotics in biological systems .

Typical of glucuronides, including hydrolysis and conjugation reactions. The primary reaction involves the cleavage of the glycosidic bond, leading to the release of methyl beta-D-glucuronide and sodium ions. This reaction can be catalyzed by specific enzymes such as beta-glucuronidases, which are found in various tissues, including the liver and intestines. Additionally, methyl beta-D-glucuronide sodium salt can undergo oxidation and reduction reactions, depending on the conditions and reagents used .

Methyl beta-D-glucuronide sodium salt exhibits notable biological activity, primarily linked to its role in drug metabolism. It serves as a substrate for UDP-glucuronosyltransferases, enzymes that catalyze the conjugation of glucuronic acid to various drugs and endogenous compounds, facilitating their excretion from the body. This process is crucial for detoxifying lipophilic substances, enhancing their solubility in water, and promoting renal elimination. Furthermore, studies have indicated that methyl beta-D-glucuronide may also influence cellular signaling pathways and modulate the activity of certain receptors .

The synthesis of methyl beta-D-glucuronide sodium salt can be achieved through several methods:

  • Direct Glycosylation: This method involves reacting methyl glucuronate with sodium hydroxide or another suitable base to form the sodium salt.
  • Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to alcohols or phenols can yield methyl beta-D-glucuronide.
  • Chemical Modification: Starting from glucuronic acid derivatives, chemical modifications such as methylation followed by neutralization with sodium hydroxide can produce the desired compound .

Methyl beta-D-glucuronide sodium salt has several applications across various fields:

  • Drug Metabolism Studies: It is commonly used to investigate metabolic pathways involving glucuronidation.
  • Pharmacokinetics Research: The compound aids in understanding drug absorption, distribution, metabolism, and excretion (ADME) processes.
  • Biochemical Assays: It serves as a substrate in enzymatic assays to measure the activity of glucuronosyltransferases and other related enzymes.
  • Toxicology Studies: Methyl beta-D-glucuronide sodium salt is utilized to assess the detoxification mechanisms of xenobiotics .

Research on interaction studies involving methyl beta-D-glucuronide sodium salt has highlighted its role in modulating pharmacological effects. For instance, it may influence the bioavailability of certain drugs by altering their metabolic pathways through competitive inhibition or enzyme induction. Furthermore, studies have shown that variations in glucuronidation rates can lead to differences in drug efficacy and toxicity among individuals due to genetic polymorphisms in metabolizing enzymes .

Methyl beta-D-glucuronide sodium salt shares structural similarities with several other glucuronic acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl alpha-D-glucuronideAlpha anomerDifferent anomeric configuration affecting reactivity
Phenyl beta-D-glucuronideAromatic glucuronideUsed primarily for phenolic compounds
Glucuronic AcidParent compoundBasic structure without methyl or sodium modification

Methyl beta-D-glucuronide sodium salt is distinguished by its specific application in drug metabolism studies due to its favorable solubility and stability compared to its counterparts .

Dates

Modify: 2023-08-15

Explore Compound Types